

An In-depth Technical Guide to the Structural Elucidation of 2',4'-Dimethoxypropiophenone

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Compound of Interest

Compound Name: 2',4'-Dimethoxypropiophenone

Cat. No.: B1345466

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Introduction: The Analytical Imperative

In the realms of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is a foundational requirement. **2',4'-Dimethoxypropiophenone** ($C_{11}H_{14}O_3$), a substituted aromatic ketone, serves as a valuable intermediate in the synthesis of various organic compounds. Its precise structural characterization is paramount to ensuring the integrity of subsequent reactions and the purity of final products. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance. We will move beyond a mere listing of data to explore the causal logic behind the analytical workflow, providing researchers and drug development professionals with a robust framework for structural verification.

The strategy employed herein is a systematic progression from foundational data to high-resolution analysis. We begin by determining the molecular mass and formula, proceed to identify key functional groups, and culminate in a detailed mapping of the atomic connectivity, ensuring a self-validating and authoritative conclusion.

Chapter 1: Foundational Analysis via Mass Spectrometry

Expertise & Experience: The first step in any structural elucidation puzzle is to determine the molecular weight and, if possible, the molecular formula of the unknown. High-resolution mass

spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm the elemental composition. Electron Ionization (EI) is a common technique that not only provides the molecular ion but also induces fragmentation, offering valuable clues about the molecule's substructures.

The expected molecular formula for **2',4'-Dimethoxypropiophenone** is $C_{11}H_{14}O_3$, with a monoisotopic mass of 194.0943 g/mol. The fragmentation pattern is particularly diagnostic for this class of compounds. The most favorable cleavage is the alpha-cleavage of the bond between the carbonyl carbon and the adjacent ethyl group. This results in a stable acylium ion, which is often the base peak in the spectrum.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Injector Temperature: 250°C
 - Column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230°C.

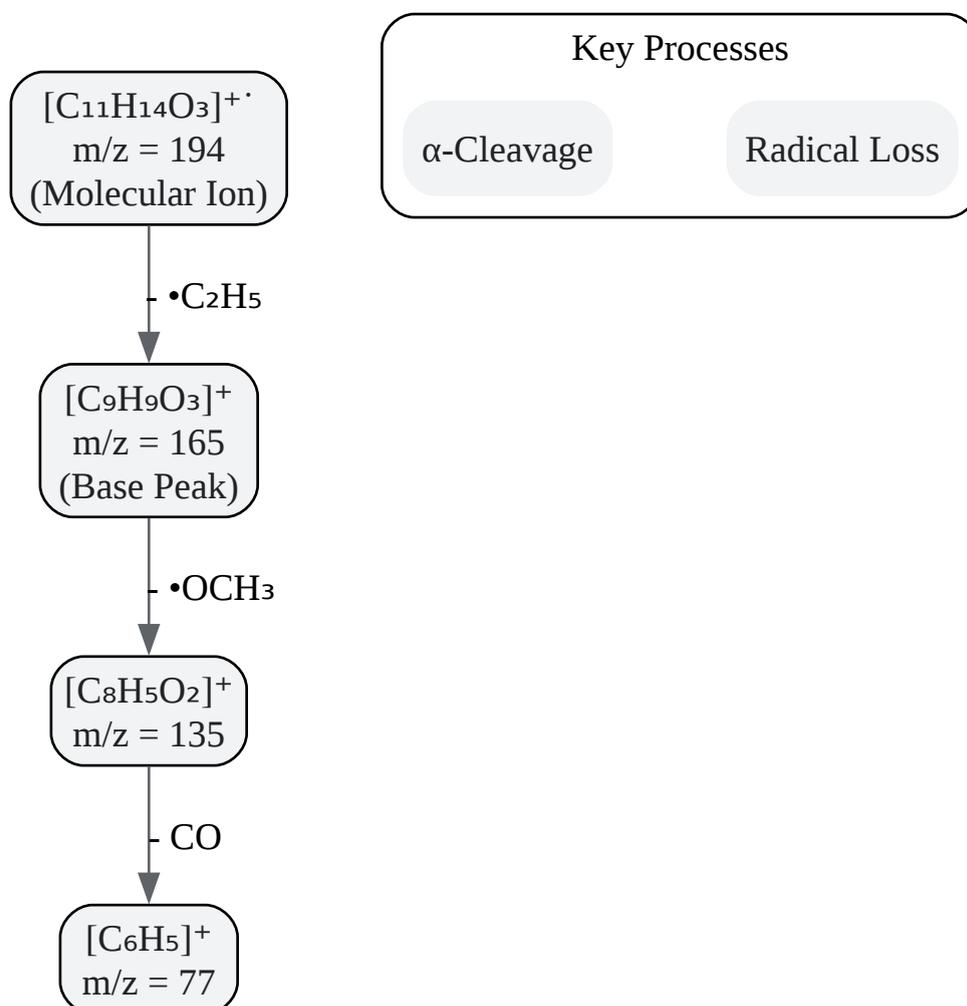
- Data Analysis: Identify the molecular ion peak (M^+) and analyze the major fragment ions to propose structural motifs.

Data Presentation: Mass Spectrometry

m/z	Relative Intensity	Proposed Fragment	Structural Information
194	~15%	$[C_{11}H_{14}O_3]^+$	Molecular Ion (M^+)
165	100%	$[M - C_2H_5]^+$	Base Peak. Loss of the ethyl group via α -cleavage, confirming the propiophenone core.
151	~20%	$[M - C_2H_5 - CH_2]^+$	Loss of a methylene radical from the m/z 165 fragment.
135	~35%	$[M - C_2H_5 - OCH_2]^+$	Subsequent loss of a methoxy radical.
122	~10%	$[C_7H_6O_2]^+$	Further fragmentation of the aromatic ring.
77	~15%	$[C_6H_5]^+$	Phenyl fragment, common in aromatic compounds.

Visualization: Mass Spectrometry Fragmentation Pathway

Below is a diagram illustrating the primary fragmentation pathway for **2',4'-Dimethoxypropiophenone**.



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Caption: Primary EI fragmentation of **2',4'-Dimethoxypropiophenone**.

Chapter 2: Functional Group Identification with Infrared Spectroscopy

Expertise & Experience: Infrared (IR) spectroscopy is an indispensable and rapid technique for identifying the functional groups present in a molecule. The principle rests on the absorption of specific frequencies of IR radiation by molecular bonds, causing them to vibrate. For **2',4'-Dimethoxypropiophenone**, we anticipate several key absorptions: a strong C=O stretch for the ketone, C-O stretches for the two methoxy ether groups, sp² C-H stretches for the aromatic ring, and sp³ C-H stretches for the aliphatic ethyl and methyl groups. The position of the

carbonyl (C=O) stretch is particularly informative; conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ketone.[1]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

- **Sample Preparation:** Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Background Collection:** Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
- **Sample Scan:** Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Data Presentation: Infrared Spectroscopy

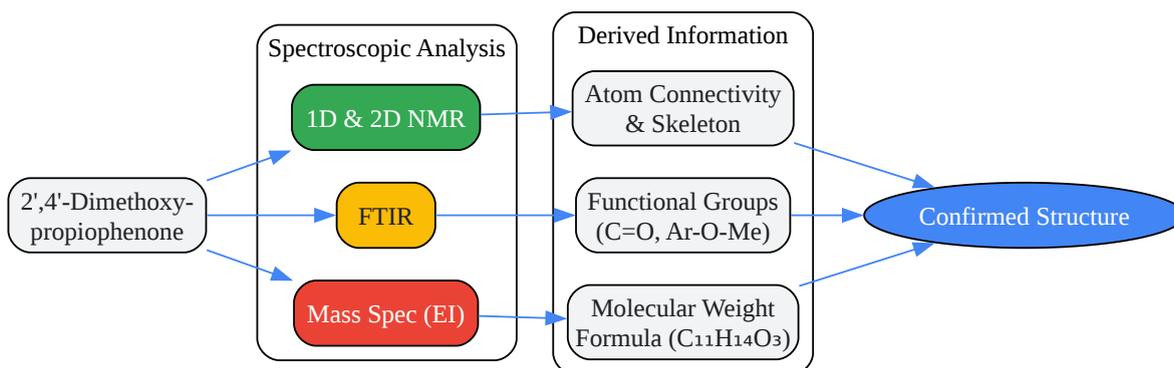
Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group Confirmation
~3070-3000	Medium	Aromatic C-H Stretch	Presence of an aromatic ring.
~2980-2840	Medium	Aliphatic C-H Stretch	Confirms -CH ₃ and -CH ₂ - groups.
~1675	Strong, Sharp	C=O Stretch (Aryl Ketone)	Key evidence for a ketone conjugated with an aromatic ring. [1]
~1610, ~1580	Medium-Strong	C=C Aromatic Ring Stretch	Confirms the benzene ring backbone.
~1260	Strong	Aryl-O Stretch (Asymmetric)	Confirms the presence of the Ar-O-CH ₃ ether linkage.
~1025	Strong	Aryl-O Stretch (Symmetric)	Confirms the presence of the Ar-O-CH ₃ ether linkage.

The strong, sharp absorption around 1675 cm⁻¹ is highly characteristic of an aryl ketone and serves as a primary piece of evidence for the proposed structure.[1]

Chapter 3: Definitive Structural Mapping with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[2] It provides information on the chemical environment of individual nuclei (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between nuclei (spin-spin coupling). By combining one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can piece together the molecular framework with absolute confidence.

Visualization: Overall Structural Elucidation Workflow



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Caption: Integrated workflow for structural elucidation.

One-Dimensional NMR: ¹H and ¹³C Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum shows the number of unique carbon environments.

- **Sample Preparation:** Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:** Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds. Typically, 16-32 scans are sufficient.
- **¹³C NMR Acquisition:** Acquire the proton-decoupled ¹³C spectrum. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

- Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using TMS at 0.00 ppm for ^1H and 77.16 ppm for CDCl_3 for ^{13}C . Integrate the ^1H NMR signals.

Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-1	~1.15	Triplet (t)	7.4	3H	-CO-CH ₂ -CH ₃
H-2	~2.88	Quartet (q)	7.4	2H	-CO-CH ₂ -CH ₃
H-3	~3.85	Singlet (s)	-	3H	C4'-OCH ₃
H-4	~3.88	Singlet (s)	-	3H	C2'-OCH ₃
H-5	~6.45	Doublet (d)	2.3	1H	H-3'
H-6	~6.50	Doublet of Doublets (dd)	8.5, 2.3	1H	H-5'
H-7	~7.65	Doublet (d)	8.5	1H	H-6'

Label	Chemical Shift (δ , ppm)	Assignment
C-1	-8.5	-CO-CH ₂ -CH ₃
C-2	-35.8	-CO-CH ₂ -CH ₃
C-3	-55.5	C4'-OCH ₃
C-4	-55.8	C2'-OCH ₃
C-5	-98.4	C-3'
C-6	-105.2	C-5'
C-7	-120.8	C-1'
C-8	-132.5	C-6'
C-9	-160.5	C-2'
C-10	-164.0	C-4'
C-11	-202.5	C=O

Two-Dimensional NMR: Establishing Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are required to unambiguously connect the atoms.^{[3][4]}

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect a correlation between the methyl (H-1) and methylene (H-2) protons of the ethyl group, and between the adjacent aromatic protons (H-5' and H-6').^[5]
- HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each protonated carbon.^[6]
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over 2-3 bonds. Key expected correlations include the methylene

protons (H-2) to the carbonyl carbon (C-11) and the aromatic carbon C-1', and the aromatic proton H-6' to the carbonyl carbon (C-11).[2][6]

This diagram illustrates the critical long-range correlations that lock the molecular structure in place.

Caption: Key 2- and 3-bond ^1H - ^{13}C HMBC correlations.

Chapter 4: Synthesis and Final Confirmation

The collective data from MS, IR, and NMR form a self-consistent and mutually reinforcing dataset.

- Mass Spectrometry established the correct molecular formula ($\text{C}_{11}\text{H}_{14}\text{O}_3$) and showed a key fragmentation corresponding to the loss of an ethyl group, pointing to a propiophenone structure.
- Infrared Spectroscopy confirmed the presence of an aryl ketone ($\text{C}=\text{O}$ at $\sim 1675\text{ cm}^{-1}$), aromatic $\text{C}=\text{C}$ bonds, and ether ($\text{C}-\text{O}$) linkages.
- ^1H and ^{13}C NMR provided the exact count of unique proton and carbon environments. The chemical shifts and coupling patterns were consistent with a 1,2,4-trisubstituted aromatic ring and a propiophenone side chain.
- 2D NMR (COSY, HSQC, and HMBC) provided the final, unambiguous proof of connectivity. HMBC correlations connected the ethyl group to the carbonyl, the carbonyl to the C-1' position of the ring, and established the relative positions of the two methoxy groups at C-2' and C-4'.

This systematic and multi-faceted analytical approach allows for the unequivocal structural elucidation of **2',4'-Dimethoxypropiophenone**. The congruence across all spectroscopic techniques provides the high degree of certainty required in scientific research and development.

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